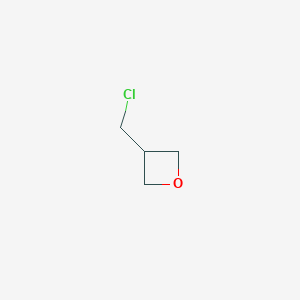

3-(Chloromethyl)oxetane

描述

Contextualizing Oxetane (B1205548) Chemistry and its Significance

Oxetanes are a class of heterocyclic organic compounds featuring a four-membered ring composed of three carbon atoms and one oxygen atom. wikipedia.org In the landscape of chemical sciences, these structures have garnered significant interest, transitioning from niche curiosities to valuable motifs in various fields, particularly medicinal chemistry and materials science. acs.orgresearchgate.net The significance of oxetanes stems from their unique combination of physicochemical properties, including low molecular weight, high polarity, and a distinct three-dimensional structure. nih.gov

In drug discovery, the oxetane ring is increasingly utilized as a bioisostere for commonly found functional groups like gem-dimethyl and carbonyl groups. acs.orgbeilstein-journals.org This substitution can lead to marked improvements in a molecule's pharmacological profile, including enhanced aqueous solubility, metabolic stability, and cell permeability, while also influencing the basicity of nearby functional groups. acs.orgnih.govacs.org The defined, non-planar geometry of the oxetane scaffold allows for exploration of new chemical space, a critical aspect in developing drug candidates with higher target selectivity. nih.gov A prominent example of an oxetane-containing natural product is Paclitaxel (B517696) (Taxol), where the oxetane ring is crucial for its biological activity. wikipedia.orgacs.org Beyond pharmaceuticals, oxetanes are important monomers in polymer chemistry, capable of undergoing ring-opening polymerization to form polyethers with applications as coatings and adhesives. wikipedia.orgontosight.ai

| Cyclic Ether | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Oxirane (Epoxide) | 3-membered | ~27.3 |

| Oxetane | 4-membered | ~25.5 |

| Tetrahydrofuran (B95107) (THF) | 5-membered | ~5.6 |

The Role of Ring Strain and Chloromethyl Functionalization in Reactivity

The reactivity of oxetane derivatives is fundamentally governed by two key structural features: the inherent strain of the four-membered ring and the nature of its substituents. The oxetane ring possesses a significant amount of ring strain, approximately 25.5 kcal/mol, which is comparable to that of a three-membered epoxide ring and substantially higher than that of a five-membered tetrahydrofuran ring. beilstein-journals.org This strain arises from the deviation of the bond angles from the ideal tetrahedral value. beilstein-journals.org Consequently, the ring is susceptible to cleavage reactions. The strain facilitates ring-opening with nucleophiles, rearrangements, and ring expansions, making oxetanes reactive intermediates for further synthesis. acs.orgbeilstein-journals.org These reactions are typically initiated by Lewis acids, which activate the ring's oxygen atom. researchgate.netbeilstein-journals.org

The introduction of a chloromethyl group [—CH₂Cl] at the 3-position of the oxetane ring adds another layer of reactivity. The chloromethyl group is a potent electrophilic site due to the electron-withdrawing nature of the chlorine atom. This makes the carbon atom of the chloromethyl group susceptible to nucleophilic substitution reactions. ontosight.ai Therefore, 3-(chloromethyl)oxetane combines the reactivity of a strained cyclic ether with that of an alkyl chloride. This dual reactivity allows for a diverse range of chemical transformations, where the oxetane ring can either be opened or the chloromethyl group can be functionalized, making it a highly versatile synthetic tool in organic chemistry. ontosight.ai

Overview of this compound as a Key Intermediate and Building Block

Leveraging the reactivity conferred by both the strained ring and the chloro-functionalized side chain, this compound and its analogues serve as pivotal intermediates and building blocks in the synthesis of more complex molecular architectures. acs.orgresearchgate.net Their utility is demonstrated across various synthetic applications, from the creation of novel polymers to the assembly of intricate heterocyclic systems. ontosight.aiontosight.ai

In polymer science, for instance, 3,3-bis(chloromethyl)oxetane (B146354) (BCMO) is a well-known monomer. solubilityofthings.com It undergoes cationic ring-opening polymerization to produce poly-BCMO, which can be further modified. tandfonline.com A significant application is the conversion of BCMO to poly(bis(azidomethyl)oxetane) (PolyBAMO), an energetic polymer investigated for use in propellants. wikipedia.org The synthesis involves a nucleophilic substitution of the chloride ions with azide (B81097) ions, highlighting the utility of the chloromethyl groups. wikipedia.org

In organic synthesis, the chloromethyl group provides a reactive handle for derivatization. chemimpex.com For example, 3,3-di(chloromethyl)oxetane has been used as a precursor to synthesize novel carbazole-functionalized oxetane derivatives through reactions involving phase-transfer catalysis. mdpi.com Similarly, other derivatives like 3-(chloromethyl)-3-methyloxetane (B1585086) are employed as intermediates in the preparation of pharmaceuticals and agrochemicals. chemimpex.com The ability to selectively react at either the chloromethyl group or the oxetane ring allows chemists to strategically construct complex molecules, making these compounds valuable building blocks for fine chemicals and materials science. ontosight.airesearchgate.netontosight.ai

| Compound Name | CAS Number | Application/Use |

|---|---|---|

| 3-(Chloromethyl)-3-methyloxetane | 822-48-0 | Intermediate in pharmaceutical, agrochemical, and polymer synthesis. researchgate.netchemimpex.com |

| 3,3-Bis(chloromethyl)oxetane (BCMO) | 78-71-7 | Monomer for specialty polymers like PolyBAMO, an energetic polymer. solubilityofthings.comtandfonline.comwikipedia.org |

| 3-Chloromethyl-3-ethyloxetane | 18934-00-4 | Intermediate for oxetane monomers. oup.comgoogle.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(chloromethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-1-4-2-6-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPUPFCIDWQWAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619740 | |

| Record name | 3-(Chloromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87498-55-3 | |

| Record name | 3-(Chloromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 Chloromethyl Oxetane

Strategies for Oxetane (B1205548) Ring Formation with Chloromethyl Substitution

These methods construct the C-O-C bond of the oxetane ring from an acyclic precursor that already contains the necessary carbon skeleton and the chloro-substituted methyl group.

The most common and direct route to the oxetane ring is through intramolecular Williamson ether synthesis. acs.org This method involves a 1,3-halohydrin or a related derivative, where a base promotes an internal nucleophilic attack of an alkoxide on a carbon atom bearing a leaving group, resulting in the closure of the four-membered ring. acs.orggoogle.com

The key precursor for this reaction is typically a 3-halo-1-propanol derivative. The reaction is facilitated by a base, which deprotonates the hydroxyl group to form an alkoxide. This is followed by the intramolecular displacement of a halide ion to form the oxetane ring. Due to the high ring strain of the product, this cyclization can be challenging and may compete with side reactions. acs.org To improve efficiency and yield, phase-transfer catalysis (PTC) has been employed. This technique is particularly effective as it facilitates the reaction between the aqueous alkaline solution and the organic substrate without the need for hazardous organic solvents. google.com

A patented method highlights this approach, using a 3-halo-1-propanol derivative in an alkaline aqueous solution with a phase-transfer catalyst to achieve high yields, simplifying the process and making it more environmentally friendly. google.com

Table 1: Intramolecular Cyclization via Phase Transfer Catalysis

| Precursor | Base | Catalyst | Temp. | Time | Product | Yield | Ref. |

|---|---|---|---|---|---|---|---|

| 2-methyl-2-bromomethyl-1-propanol | 25% NaOH solution | TBAH | 40°C then 75°C | 5.5 h | 3,3-dimethyloxetane | 89.4% | google.com |

| 2,2-bis(bromomethyl)-1-butanol acetate | 25% NaOH solution | TBAB | 70°C | 3 h | 3-ethyl-3-bromomethyloxetane | 74.3% | google.com |

This table presents data for the synthesis of related oxetane compounds using the described methodology to illustrate the reaction's applicability.

Polyols, such as pentaerythritol (B129877) and trimethylolpropane (B17298), serve as readily available and cost-effective starting materials for producing substituted oxetanes. researchgate.netgoogle.com The synthesis involves a two-step process: partial chlorination of the polyol's hydroxyl groups followed by a base-induced intramolecular cyclization to form the oxetane ring.

For instance, in a method to produce the related compound 3-chloromethyl-3-ethyl oxetane, trimethylolpropane is first chlorinated using hydrogen chloride gas. google.com This step yields a mixture of monochlorinated and dichlorinated intermediates. The dichlorinated product is then isolated and treated with a base to induce ring closure, forming the desired oxetane. google.com

A similar strategy starting with pentaerythritol leads to 3,3-bis(chloromethyl)oxetane (B146354) (BCMO), a closely related and important monomer in polymer chemistry. researchgate.netcore.ac.uksolubilityofthings.com The process begins with the chlorination of pentaerythritol to yield pentaerythritol trichloride (B1173362), which, upon treatment with a base, undergoes cyclization to form the BCMO ring. researchgate.netcore.ac.uk

Table 2: Example Synthesis from a Polyol Derivative

| Step | Reactants | Reagents/Conditions | Product | Ref. |

|---|---|---|---|---|

| 1. Chlorination | Trimethylolpropane | HCl (gas), 120-140°C | Dichlorinated intermediate | google.com |

| 2. Cyclization | Dichlorinated intermediate | Base | 3-chloromethyl-3-ethyl oxetane | google.com |

This table outlines the general two-step process for synthesizing a related oxetane from a polyol precursor.

While epichlorohydrin (B41342) is a common C3 building block in organic synthesis, its use as a direct starting material for the synthesis of 3-(Chloromethyl)oxetane is not as prominently documented as methods involving polyols or intramolecular cyclization of 1,3-halohydrins. The synthetic transformation from an epoxide to an oxetane would require significant molecular rearrangement and is generally considered a less direct pathway.

Functional Group Interconversions Leading to the Chloromethyl Moiety

An alternative synthetic strategy involves the initial formation of an oxetane ring bearing a different functional group at the 3-position, which is subsequently converted into the chloromethyl group. This approach is known as functional group interconversion (FGI). ub.edu

A primary example of this strategy is the conversion of 3-(hydroxymethyl)oxetane to this compound. The precursor, 3-(hydroxymethyl)oxetane, can be synthesized and then its primary alcohol group is chlorinated. This is a standard transformation in organic chemistry, often achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or an Appel reaction (using triphenylphosphine (B44618) and carbon tetrachloride). This method allows for the synthesis of various 3-substituted oxetanes from a common intermediate. oup.com The reactivity of the hydroxyl group in 3-hydroxymethyl-3-methyloxetane has been demonstrated in reactions with dibromoalkanes, supporting the feasibility of such FGI strategies on the oxetane core. oup.com

Green Chemistry and Sustainable Synthesis Considerations in this compound Production

Modern chemical manufacturing places a strong emphasis on sustainability, focusing on reducing waste, avoiding hazardous substances, and improving energy and material efficiency. Several approaches to the synthesis of this compound and related compounds align with these principles.

One significant green innovation is the use of phase-transfer catalysis (PTC) in an aqueous medium for the intramolecular cyclization step. google.com This method eliminates the need for volatile and often toxic organic solvents, reduces the generation of byproducts, and simplifies the purification process. google.com The reaction system consists only of the raw material, an alkaline aqueous solution, and a small amount of the catalyst, which enhances equipment utilization and lowers costs, making it suitable for industrial-scale production. google.com

Reaction Mechanisms and Reactivity Studies of 3 Chloromethyl Oxetane

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The oxetane ring in 3-(chloromethyl)oxetane can be opened under various conditions, primarily through cationic mechanisms, to yield linear polymers or other functionalized molecules. ethz.chacs.orgbeilstein-journals.orggoogle.comontosight.ai The presence of the chloromethyl substituent at the 3-position significantly influences the reactivity of the oxetane ring. google.com

Cationic Ring-Opening Polymerization (CROP) Mechanisms

Cationic ring-opening polymerization (CROP) is a principal method for the polymerization of oxetanes, including this compound and its derivatives, to produce polyethers. mdpi.com This process involves positively charged intermediates and can be initiated by a variety of cationic initiators. mdpi.com The resulting polymers, such as poly(3,3-bis(chloromethyl)oxetane), are noted for their high resistance to acids, alkalis, solvents, and heat. tandfonline.com

The initiation of CROP of this compound can be achieved using several types of catalyst systems. mdpi.com

Lewis Acids : These are among the most frequently used catalysts for the CROP of oxetanes. mdpi.com Boron trifluoride (BF₃) and its etherate complex (BF₃·OEt₂) are common examples. mdpi.comresearchgate.net The initiation mechanism with a Lewis acid like BF₃ often requires a co-initiator, such as water or an alcohol, to generate a protonic acid that protonates the oxygen atom of the oxetane ring, thereby activating it for nucleophilic attack. mdpi.comacs.org Other Lewis acids like tin(IV) chloride (SnCl₄) and aluminum trichloride (B1173362) (AlCl₃) are also effective. acs.org

Protic Acids : Strong Brønsted acids, such as perchloric acid (HClO₄) and trifluoromethanesulfonic acid (TfOH), can directly protonate the oxetane oxygen, initiating polymerization. mdpi.comresearchgate.net

Organoaluminum Complexes : Systems based on trialkylaluminum compounds, such as triisobutylaluminum (B85569) (i-Bu₃Al), often in combination with water, have been shown to catalyze the polymerization of substituted oxetanes. researchgate.net The polymerization of 3,3-bis(chloromethyl)oxetane (B146354) with an (iso-C₄H₉)₃Al/H₂O system proceeds in chlorobenzene (B131634) solution under homogeneous conditions. researchgate.net

Onium Ions : Onium salts, particularly diaryliodonium and triarylsulfonium salts, serve as photoinitiators. Upon UV irradiation, they generate strong Brønsted acids that initiate the cationic polymerization. mdpi.com

Propagation in the CROP of this compound proceeds via a nucleophilic attack of the oxygen atom of a monomer molecule on the α-carbon of the growing polymer chain's active end, which is a tertiary oxonium ion. acs.org This SN2-type reaction results in the ring-opening of the monomer and the regeneration of the oxonium ion at the new chain end.

Chain transfer reactions can also occur during polymerization, which can limit the molecular weight of the resulting polymer. One common chain transfer process involves the "backbiting" of the growing chain end onto an oxygen atom within the same polymer chain, leading to the formation of cyclic oligomers. uni-muenchen.de Chain transfer to the monomer or other species in the reaction mixture can also take place. tandfonline.comtandfonline.com In the polymerization of 3,3-bis(chloromethyl)oxetane, it has been suggested that ungrafted polymer formation occurs through chain transfer at higher conversion rates. tandfonline.comtandfonline.com

A key feature of the CROP of 3,3-disubstituted oxetanes is the formation of a relatively stable tertiary oxonium ion intermediate. researchgate.net This intermediate arises from the reaction of the initially formed secondary oxonium ion with another monomer molecule. radtech.org The stability of this tertiary oxonium ion can lead to an extended induction period in the polymerization, as a certain activation energy must be overcome for the propagation to proceed efficiently. researchgate.netradtech.org The basicity of the oxetane oxygen contributes to the formation and stability of these tertiary oxonium ion intermediates. mdpi.com

Kinetic studies of the CROP of substituted oxetanes have provided insights into the reaction mechanism. For the polymerization of 3,3-bis(chloromethyl)oxetane catalyzed by BF₃ in methylene (B1212753) chloride, the kinetics were found to be first order with respect to the monomer, catalyst, and cocatalyst at low water-to-BF₃ ratios. researchgate.net The rate of polymerization exhibits a maximum at a water-to-BF₃ ratio near 0.5. researchgate.net The activation energy for the polymerization of 3,3-bis(chloromethyl)oxetane initiated by acylium perchlorate (B79767) groups on carbon black was estimated to be 28.5 kJ/mol. tandfonline.comtandfonline.com

Substituents on the oxetane ring have a pronounced effect on the polymerization behavior.

Position of Substituents : Oxetanes with substituents at the 3-position are generally more reactive in CROP than those with substituents at the 2- or 4-positions. google.comgoogle.com

Nature of Substituents : The electronic nature of the substituents plays a crucial role. Electron-withdrawing substituents, such as the chloromethyl group, can decrease the basicity of the oxetane oxygen atom. d-nb.info This reduced basicity can affect the initiation and propagation rates of the polymerization. d-nb.info Despite this, 3,3-bis(chloromethyl)oxetane readily undergoes CROP. tandfonline.comtandfonline.com

Steric Effects : Bulky substituents can introduce steric hindrance, which may influence the rate of polymerization and the structure of the resulting polymer. d-nb.info

The properties of the resulting polyethers can be tailored by changing the substituents on the oxetane ring. researchgate.net

Data Tables

Table 1: Catalyst Systems for CROP of Substituted Oxetanes

| Catalyst System | Monomer | Solvent | Temperature (°C) | Key Findings | Reference |

| BF₃/H₂O | 3,3-bis(chloromethyl)oxetane | Methylene chloride | -60 to +20 | First-order kinetics with respect to monomer, catalyst, and cocatalyst. | researchgate.net |

| i-Bu₃Al/H₂O | 3,3-bis(chloromethyl)oxetane | Chlorobenzene | 55-95 | Autocatalytic behavior; non-stationary reaction with slow initiation. | researchgate.net |

| Acylium perchlorate on carbon black | 3,3-bis(chloromethyl)oxetane | Not specified | Not specified | Activation energy of 28.5 kJ/mol. | tandfonline.comtandfonline.com |

| BF₃·OEt₂ | 3,3-bis(chloromethyl)oxacyclobutane | Ionic liquids ([bmim]BF₄, [bmim]PF₆) | Not specified | High conversion, limited molecular weights. | researchgate.net |

Nucleophilic Ring-Opening Reactions

Nucleophilic attack on the oxetane ring is a primary mode of reaction, leading to the formation of substituted propanol (B110389) derivatives. These reactions are of significant interest due to their potential for creating diverse molecular architectures.

The mechanism and regioselectivity of nucleophilic ring-opening reactions of unsymmetrical oxetanes are primarily governed by steric and electronic effects. magtech.com.cn In the case of this compound, nucleophilic attack can theoretically occur at either of the two methylene carbons of the oxetane ring.

Under neutral or basic conditions, strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the ring oxygen. magtech.com.cn This is a classic Sₙ2-type reaction, where the nucleophile approaches from the backside, leading to inversion of configuration at the reaction center. For this compound, both carbons adjacent to the oxygen are secondary, but the presence of the chloromethyl substituent at the 3-position introduces steric bulk, which can influence the site of attack.

In acidic conditions, the reaction mechanism can shift. The ring oxygen is first protonated, which activates the ring towards nucleophilic attack. This can lead to the formation of a partial positive charge on the ring carbons, and in some cases, a carbocation intermediate. Under these conditions, the regioselectivity can be altered, with the nucleophile potentially attacking the more substituted carbon atom if it can better stabilize the positive charge (electronic effect control). magtech.com.cn

The outcome of the ring-opening reaction is highly dependent on the nature of the nucleophile employed. A variety of nucleophiles have been utilized to open the oxetane ring, leading to a range of functionalized products.

For instance, the reaction of fluoroalkylidene-oxetanes with methanol (B129727) under acidic conditions (camphorsulfonic acid) resulted in the opening of the oxetane ring to yield a mixture of E/Z isomers of the corresponding methoxy-substituted fluoroalkenes. beilstein-journals.org When bromide ions (from HBr in acetic acid) were used as the nucleophile, the reaction selectively produced a bromoalcohol, demonstrating the influence of the nucleophile on the reaction outcome. beilstein-journals.org

In a study involving a related compound, 3,3-bis(chloromethyl)oxetane, reaction with thiourea (B124793) in the presence of perchloric acid, followed by treatment with potassium hydroxide, led to a ring-opening and subsequent intramolecular cyclization to form a thietane (B1214591) derivative. beilstein-journals.orgbeilstein-journals.org This highlights how the initial ring-opening can be a prelude to more complex transformations.

The following table summarizes the outcomes of ring-opening reactions with different nucleophiles:

| Nucleophile | Reagents/Conditions | Product Type |

| Methanol | Camphorsulfonic acid, CH₂Cl₂, 50-65°C | Methoxy-substituted fluoroalkene beilstein-journals.org |

| Bromide | HBr in Acetic Acid | Bromoalcohol beilstein-journals.org |

| Thiourea/KOH | HClO₄, then KOH/Ethanol | Thietane derivative beilstein-journals.orgbeilstein-journals.org |

Ring Expansion Reactions

The strained four-membered ring of oxetanes can also undergo ring expansion reactions to form larger, more stable heterocyclic systems. sioc-journal.cn These reactions often proceed through the initial opening of the oxetane ring, followed by an intramolecular rearrangement or reaction with a suitable reagent.

One example of a ring expansion involves the reaction of oxetanes with diazo compounds, which can serve as carbene precursors. sioc-journal.cn The carbene can insert into one of the C-O bonds of the oxetane ring, leading to the formation of a five-membered tetrahydrofuran (B95107) ring. While specific examples for this compound are not extensively detailed in the provided context, this represents a general pathway for oxetane ring expansion.

Another strategy involves the intramolecular participation of a neighboring group. For example, if the chloromethyl group is first converted to a nucleophilic species, it could potentially attack the oxetane ring, leading to a bicyclic system. However, the more common reactions involve external nucleophiles leading to ring opening.

Reactions Involving the Chloromethyl Group

The chloromethyl group of this compound provides a second reactive site within the molecule, allowing for a range of functionalization strategies that leave the oxetane ring intact.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

The chlorine atom on the methyl group is a good leaving group, making the carbon atom susceptible to nucleophilic attack. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. youtube.com

Sₙ2 Reactions: These are bimolecular reactions where the rate depends on the concentration of both the substrate and the nucleophile. youtube.com They are favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction proceeds in a single, concerted step with inversion of configuration. youtube.com For this compound, which has a primary alkyl halide, Sₙ2 reactions are generally favored. libretexts.org

Sₙ1 Reactions: These are unimolecular reactions where the rate-determining step is the formation of a carbocation intermediate. youtube.comyoutube.com They are favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. youtube.comlibretexts.org While primary carbocations are generally unstable, the possibility of rearrangement or stabilization by the adjacent oxetane ring could influence the reaction pathway under certain conditions.

Derivatization and Functionalization Strategies

The reactivity of the chloromethyl group has been exploited to synthesize a wide array of 3-substituted oxetanes. These derivatives are of significant interest in medicinal chemistry and materials science.

A common strategy involves the displacement of the chloride ion with various nucleophiles. For example, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can then be reduced to an amine or used in cycloaddition reactions. nih.gov Reaction with amines, thiols, and alcohols can lead to the corresponding 3-(aminomethyl)-, 3-(thiomethyl)-, and 3-(alkoxymethyl)oxetanes, respectively.

The following table provides examples of derivatization reactions of the chloromethyl group:

| Nucleophile | Product Functional Group |

| Sodium Azide (NaN₃) | Azide (-N₃) nih.gov |

| Amines (RNH₂) | Substituted Amine (-NHR) |

| Thiols (RSH) | Thioether (-SR) |

| Alcohols (ROH) | Ether (-OR) |

These functionalization strategies allow for the introduction of diverse chemical handles, which can be further modified to build more complex molecules. nih.gov For instance, an introduced azide can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. nih.gov

Formation of Other Halomethyl Oxetanes (e.g., iodomethyl)

The conversion of the chloromethyl group in this compound to other halomethyl functionalities is a common and useful transformation. The Finkelstein reaction, a classic SN2 process, is frequently employed for this purpose. adichemistry.com This reaction involves treating the alkyl chloride with an excess of an alkali metal halide, such as sodium iodide (NaI), in a suitable solvent like acetone (B3395972). adichemistry.com

The equilibrium of this reversible reaction is driven toward the formation of the alkyl iodide because sodium chloride is poorly soluble in acetone and precipitates out of the solution, effectively removing it from the reaction mixture. adichemistry.com This method is particularly valuable for the synthesis of 3-(iodomethyl)oxetane (B1321374) derivatives, which are often more reactive than their chloro-analogs in subsequent nucleophilic substitution reactions due to iodide being a better leaving group. While the chloro-derivative is thermally more stable, the corresponding bromo- and iodo-derivatives exhibit enhanced reactivity.

Table 1: Synthesis of Halomethyl Oxetanes via Halogen Exchange

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| This compound | Sodium Iodide (NaI) | Acetone | Reflux | 3-(Iodomethyl)oxetane | adichemistry.com |

| This compound | Sodium Bromide (NaBr) | Acetone | Reflux | 3-(Bromomethyl)oxetane | adichemistry.com |

| 3-(Bromomethyl)oxetane | Tetra-n-butylammonium fluoride (B91410) (TBAF) | Aprotic Solvent | N/A | 3-(Fluoromethyl)oxetane | adichemistry.com |

Introduction of Energetic Functional Groups (e.g., azido, nitrato)

The chloromethyl group serves as a convenient handle for introducing energetic functionalities, such as the azido (-N₃) and nitrato (-ONO₂) groups, through nucleophilic substitution. These derivatives are important monomers for the synthesis of energetic polymers used in propellants and explosives. wikipedia.org

Azido Functionalization: The synthesis of 3-(azidomethyl)oxetane derivatives from this compound is typically achieved by reaction with an alkali metal azide, most commonly sodium azide (NaN₃). wikipedia.org To facilitate the reaction between the organic substrate and the inorganic salt, which often have poor mutual solubility, a phase-transfer catalyst (PTC) like tetra-n-butylammonium bromide is frequently used. wikipedia.orgwikipedia.org This method has been successfully applied to the synthesis of 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) from 3,3-bis(chloromethyl)oxetane (BCMO). wikipedia.orgwikipedia.org The reaction is generally carried out in an aqueous or dimethylformamide (DMF) medium. wikipedia.orggoogle.com

Nitrato Functionalization: The direct conversion of the chloromethyl group to a nitratomethyl group via substitution with a nitrate (B79036) salt is less common. The more established route to nitratomethyl oxetanes involves the nitration of the corresponding hydroxymethyl derivative. uni-muenchen.de For example, 3-(hydroxymethyl)-3-methyloxetane (HMMO) can be nitrated using agents like dinitrogen pentoxide or acetyl nitrate. uni-muenchen.de Therefore, a two-step sequence involving hydrolysis of this compound to the corresponding alcohol, followed by nitration, is a viable pathway to obtain the nitrato derivative.

Table 2: Introduction of Energetic Functional Groups

| Precursor | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 3,3-Bis(chloromethyl)oxetane (BCMO) | Sodium Azide (NaN₃), Tetra-n-butylammonium bromide | Alkaline aqueous solution | 3,3-Bis(azidomethyl)oxetane (BAMO) | wikipedia.orgwikipedia.org |

| Poly(3,3-bis(chloromethyl)oxetane) | Sodium Azide (NaN₃) | Dimethylformamide (DMF), 125°C | Poly(3,3-bis(azidomethyl)oxetane) (PolyBAMO) | google.com |

| 3-Hydroxymethyl-3-methyloxetane (HMMO) | Dinitrogen Pentoxide (N₂O₅) | Short reaction time | 3-(Nitratomethyl)-3-methyloxetane (NIMMO) |

Amine Functionalization and pKa Control

The reaction of this compound with primary or secondary amines provides a straightforward route to 3-(aminomethyl)oxetanes. This SN2 reaction is fundamental for incorporating the oxetane motif into various molecules, a strategy of significant interest in medicinal chemistry. acs.org

A key finding in the study of 3-aminooxetanes is the profound influence of the oxetane ring on the basicity (pKa) of the adjacent amine. acs.orgbeilstein-journals.org The introduction of an oxetane ring at the 3-position can lower the pKa of the amine by up to 2.5-3 units compared to analogous structures containing gem-dimethyl or cyclobutyl groups. chemrxiv.org This pKa-modulating effect is attributed to the electron-withdrawing inductive effect and high dipole moment of the polar oxetane ether. beilstein-journals.orgchemrxiv.org This ability to fine-tune the basicity of amines is highly valuable in drug design, as it can improve physicochemical properties like solubility and membrane permeability while avoiding undesirable interactions with biological targets. acs.orgbeilstein-journals.org

Table 3: Amine Functionalization and pKa Modulation

| Reactants | Product Class | Key Finding | Reference |

|---|---|---|---|

| This compound + Primary/Secondary Amine | 3-(Aminomethyl)oxetane derivatives | SN2 substitution | acs.org |

| 3-Aminooxetane derivatives | N/A | Oxetane ring significantly lowers the amine pKa | acs.orgbeilstein-journals.orgchemrxiv.org |

| 3-Aryloxetane-3-sulfonyl fluoride + Amine | 3-Amino-3-aryloxetanes | Bioisosteres of benzamides | nih.govresearchgate.net |

Phosphonate (B1237965) and Sulfoximine (B86345) Derivatization

Phosphonate Derivatization: Oxetane-containing phosphonates can be synthesized from this compound via the Michaelis-Arbuzov reaction. This reaction involves treating the alkyl halide with a trialkyl phosphite. The phosphite's lone pair of electrons attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. The resulting intermediate then undergoes dealkylation, typically through attack by the displaced chloride ion on one of the phosphite's alkyl groups, to yield the final phosphonate product. This method provides access to oxetane phosphonates which are of interest as building blocks. acs.orgrsc.org The synthesis of phosphonate-substituted oxetanes has been achieved through various catalytic methods, highlighting their importance as motifs for drug discovery. rsc.orgrsc.org

Sulfoximine Derivatization: Sulfoximines are another functional group of increasing importance in medicinal chemistry. The nitrogen atom of a sulfoximine can act as a nucleophile, reacting with electrophiles like this compound. The reaction, analogous to N-alkylation of amines, would typically require deprotonation of the sulfoximine NH group with a suitable base to generate the nucleophilic anion, which then displaces the chloride from the oxetane precursor to form an N-oxetanyl sulfoximine. This derivatization has been demonstrated in analogous systems where oxetane carbocations are trapped by sulfoximine nucleophiles. nih.gov

Table 4: Phosphonate and Sulfoximine Derivatization Reactions

| Reactants | Reaction Type | Product Class | Reference |

|---|---|---|---|

| This compound + Trialkyl phosphite | Michaelis-Arbuzov | 3-(Dialkoxyphosphorylmethyl)oxetanes | acs.orgnih.gov |

| Oxetane sulfonyl fluoride + Trialkyl phosphite | Arbuzov-type | Oxetane phosphonates | acs.org |

| This compound + Deprotonated Sulfoximine | SN2 Nucleophilic Substitution | N-(Oxetan-3-ylmethyl)sulfoximines | nih.gov |

Chemo- and Regioselectivity in Multi-functional Transformations

When this compound or related multi-functionalized oxetanes undergo chemical transformations, questions of chemo- and regioselectivity arise. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the site of bond formation. These selectivities are governed by factors such as the nature of the reagent, reaction conditions, and the inherent reactivity of the functional groups present. nih.gov

The reactivity of the chloromethyl group is primarily that of a primary alkyl halide, making it susceptible to SN2 attack by a wide range of nucleophiles. The oxetane ring itself is generally stable to these conditions but can be opened by strong acids, Lewis acids, or under conditions that promote ring strain release. magtech.com.cn

A clear example of sequential reactivity and selectivity can be observed in the reaction of 3,3-bis(chloromethyl)oxetane with thiourea. beilstein-journals.org

First Substitution (Chemoselective): Initially, one of the two identical chloromethyl groups reacts with thiourea in the presence of an acid to form an S-alkylisothiouronium salt. This is a standard SN2 reaction at one of the primary chloride sites.

Intramolecular Cyclization (Regioselective): Upon heating with a base like potassium hydroxide, the isothiouronium salt is hydrolyzed to a thiolate. This thiolate then acts as an internal nucleophile. However, instead of displacing the second chloride, it attacks one of the methylene carbons of the oxetane ring, causing the ring to open and form a five-membered thietane ring, specifically yielding 3-chloromethyl-3-hydroxymethylthietane. beilstein-journals.org

Second Intramolecular Cyclization: With prolonged heating, the alkoxide formed in the previous step displaces the remaining chloride intramolecularly, resulting in the formation of a spirocyclic compound, 2-oxa-6-thiaspiro[3.3]heptane. beilstein-journals.org

This sequence demonstrates how reaction conditions can be tuned to control the outcome, selectively targeting different reactive sites within the same molecule in a stepwise manner. Strong nucleophiles will generally react at the less sterically hindered chloromethyl group, while acid-catalyzed conditions can favor reactions involving the oxetane oxygen. magtech.com.cn

Applications in Polymer Chemistry and Materials Science

Homopolymerization of 3-(Chloromethyl)oxetane and Derivatives

This compound undergoes cationic ring-opening polymerization to yield its corresponding homopolymer, poly[this compound]. This process is typically initiated by Lewis acids or other cationic initiators. The high ring strain of the oxetane (B1205548) ring (approximately 107 kJ/mol) is the primary driving force for the polymerization, which proceeds via a tertiary oxonium ion propagation center. wikipedia.orgradtech.org

The polymerization of substituted oxetanes, including chlorinated derivatives, has been studied to produce elastomeric materials. For instance, this compound can be converted to its homopolymer using a triethylaluminum–acetylacetone–water catalyst system. caltech.edu The resulting poly[this compound] is noted to be more reactive toward nucleophilic substitution than polyepichlorohydrin, a structurally similar polymer derived from a three-membered ring. caltech.edu

A closely related and extensively studied monomer is 3,3-bis(chloromethyl)oxetane (B146354) (BCMO). Its homopolymer, known commercially as Penton, was recognized for its high heat-distortion temperature, low water absorption, chemical resistance, and inherent flame retardancy due to the high chlorine content. wikipedia.org The polymerization of BCMO is often catalyzed by systems like boron trifluoride etherate (BF₃·OEt₂) or triisobutylaluminum-water. researchgate.netresearchgate.netresearchgate.net While the polymerization kinetics can be complex, featuring slow initiation followed by rapid propagation, the resulting high molecular weight polymers exhibit excellent dimensional stability. radtech.orgsmolecule.com The properties of poly(BCMO) provide insight into the characteristics that can be expected from polymers derived from this compound, such as enhanced thermal stability.

Table 1: Selected Properties of Poly[3,3-bis(chloromethyl)oxetane] (Penton)

| Property | Value | Source |

|---|---|---|

| Molecular Weight (Number-Average) | 250,000 - 350,000 g/mol | wikipedia.org |

| Heat-Distortion Temperature | High | wikipedia.org |

| Water Absorption | Low | wikipedia.org |

Copolymerization with Other Monomers

Copolymerization is a key strategy to modify and enhance the properties of polyoxetanes. Incorporating this compound or its derivatives with other monomers allows for precise control over the final polymer's characteristics, such as flexibility, thermal stability, and functionality.

This compound and its derivatives can be copolymerized with tetrahydrofuran (B95107) (THF), a five-membered cyclic ether. This copolymerization is also typically achieved through a cationic ring-opening mechanism. The incorporation of flexible THF units into the more rigid polyoxetane backbone can significantly alter the material's properties, particularly by lowering the glass transition temperature (Tg) and improving elasticity.

Research on the copolymerization of 3,3-bis(chloromethyl)oxetane (BCMO) with THF provides a model for this system. These copolymerizations, often catalyzed by Friedel-Crafts catalysts like BF₃·OEt₂, yield amorphous copolymers of high molecular weight. researchgate.netresearchgate.net The solubility of the resulting polymers, typically soluble in chloroform and insoluble in methanol (B129727), confirms the formation of true copolymers rather than a mixture of homopolymers. researchgate.net The monomer reactivity ratios for the BCMO/THF system using a BF₃·OEt₂ catalyst at 0°C were determined to be r₁(BCMO) = 0.82 and r₂(THF) = 1.00, indicating a tendency towards random incorporation of the monomers. researchgate.net A study on a BCMO-THF copolymer reported a glass transition temperature of -30 °C and thermal decomposition occurring at 371 °C, demonstrating the influence of THF on lowering the Tg while maintaining high thermal stability. nih.gov

Similarly, 3-chloromethyl-3-allyloxymethyl-oxetane has been copolymerized with THF, with reactivity ratios (r(CAO) ≈ 1.40, r(THF) ≈ 0.60) indicating that the oxetane monomer is more reactive in this specific system. jst.go.jp

Copolymerizing this compound with other functionalized oxetanes is a powerful method for creating energetic polymers and other advanced materials. The chloromethyl group serves as a convenient precursor for conversion to other energetic functionalities, such as azido (B1232118) (-N₃) or nitrato (-ONO₂) groups, via nucleophilic substitution.

For example, 3,3-bis(chloromethyl)oxetane (BCMO) is the direct precursor to 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO), a key monomer in energetic binders. drdo.gov.inwikipedia.org Copolymers of BAMO with other oxetanes, such as 3-chloromethyl-3-(2,5,8-trioxadecyl)oxetane, have been synthesized. researchgate.netuni-muenchen.de The incorporation of the second oxetane was shown to decrease the crystallization tendency and lower the glass transition temperature of the resulting poly(BAMO). researchgate.net

Copolymerization has also been explored with nitratomethyl-substituted oxetanes. Studies have detailed the synthesis of copolymers from 3,3-bis(nitratomethyl)oxetane (BNMO) and 3-nitratomethyl-3-methyloxetane (NIMMO). google.comdntb.gov.ua These energetic copolymers exhibit high thermal resistance and good mechanical properties, making them suitable for high-energy applications. google.com This body of research highlights the strategy of copolymerizing different substituted oxetanes to fine-tune the energetic output, sensitivity, and mechanical properties of the final polymer.

Beyond THF, chloromethyl-substituted oxetanes can be copolymerized with a range of other cyclic ethers, such as epoxides (oxiranes) and dioxolanes, to further diversify polymer structures and properties. The relative reactivities of different cyclic ethers in cationic copolymerization with 3,3-bis(chloromethyl)oxetane have been estimated, providing a basis for predicting copolymer composition. researchgate.net

For instance, the copolymerization of BCMO with 1,3-dioxolane has been performed using boron trifluoride etherate as a catalyst. researchgate.net Additionally, while 2-methyl-tetrahydrofuran (2-MeTHF) is not known to homopolymerize, it can be successfully copolymerized with epoxides and with 3,3-bis(chloromethyl)oxacyclobutane, although its reactivity is low. acs.org These examples demonstrate the feasibility of incorporating various cyclic ether units, allowing for the creation of copolymers with a broad spectrum of properties, from rigid plastics to soft elastomers.

Tailoring Polymer Properties through this compound Incorporation

The inclusion of this compound units in a polymer chain is a deliberate strategy to control the final material's properties. The polar and bulky nature of the chloromethyl side group, along with the inherent characteristics of the polyether backbone, influences both the thermal and mechanical behavior of the polymer.

The presence of halogen atoms in polyoxetanes generally leads to an increase in the polymer's melting point and thermal stability. wikipedia.org The homopolymer of 3,3-bis(chloromethyl)oxetane (Penton) was noted for its high heat-distortion temperature and was processable via injection molding, producing parts with excellent dimensional stability. wikipedia.org This suggests that polymers containing this compound units would also exhibit enhanced thermal properties compared to unsubstituted polyoxetanes.

Copolymerization allows for the modulation of these properties. As noted previously, copolymerizing BCMO with THF results in a material with a significantly lower glass transition temperature (Tg = -30 °C) compared to the homopolymer, thereby increasing its flexibility at low temperatures. nih.gov Similarly, copolymerizing BAMO with an oxetane containing a flexible ether side chain was found to decrease the Tg and reduce the tendency of the polymer to crystallize. researchgate.net This demonstrates a key principle: the incorporation of this compound or its derivatives can increase thermal stability, while copolymerization with flexible comonomers can be used to improve mechanical properties like elasticity and reduce brittleness at lower temperatures.

The formation of interpenetrating polymer networks (IPNs) is another strategy to enhance mechanical properties. Hybrid photopolymerization of oxetane monomers with radically polymerizable monomers, like acrylates, can create IPNs. rsc.org The resulting materials exhibit unique thermal and mechanical properties, including distinct glass transition temperatures that depend on the ratio of the components. rsc.org

Table 2: Summary of Comonomer Effects on Oxetane Polymer Properties

| Comonomer | Effect on Polymer Properties | Example System | Source |

|---|---|---|---|

| Tetrahydrofuran (THF) | Lowers glass transition temperature (Tg), increases flexibility. | BCMO-THF | nih.gov |

| Substituted Oxetanes (with flexible side chains) | Lowers Tg, reduces crystallinity. | BAMO-co-3-chloromethyl-3-(2,5,8-trioxadecyl)oxetane | researchgate.net |

Cross-linking and Network Formation

The chemical structure of this compound, featuring a reactive oxetane ring and a chloromethyl group, makes it a valuable monomer for creating cross-linked polymer networks. The primary mechanism for polymerization is cationic ring-opening polymerization (CROP). In this process, the oxetane ring is opened by a cationic initiator, leading to the formation of a linear polyether chain. The pendant chloromethyl groups along the polymer backbone serve as reactive sites for subsequent cross-linking reactions.

The formation of a network structure can be achieved through several approaches:

Post-polymerization cross-linking: After the initial polymerization of this compound, the resulting thermoplastic polymer, poly(this compound), can be cross-linked in a separate step. The chloromethyl groups are susceptible to nucleophilic substitution reactions. By introducing a multifunctional nucleophilic cross-linking agent, covalent bonds can be formed between different polymer chains, resulting in a three-dimensional network. Examples of suitable cross-linking agents include diamines, dithiols, and diols. The degree of cross-linking, and therefore the final properties of the network, can be controlled by the concentration of the cross-linking agent and the reaction conditions.

Copolymerization with multifunctional monomers: this compound can be copolymerized with multifunctional oxetane monomers, such as bis-oxetanes. In this case, the multifunctional monomer acts as a cross-linker during the polymerization process itself, leading directly to the formation of a cross-linked network.

The resulting cross-linked polyoxetane networks exhibit enhanced mechanical properties, such as increased modulus and improved solvent resistance, compared to their linear counterparts. The presence of the chloroalkyl groups also imparts inherent flame retardant properties to the material wikipedia.org. The cross-linking process is crucial for applications where dimensional stability and resistance to chemical and thermal degradation are required nih.gov.

Development of Specialty Polymers

The unique combination of a polyether backbone and reactive pendant chloromethyl groups allows for the development of specialty polymers with tailored properties. Poly(this compound) and its derivatives are known for their excellent chemical resistance, thermal stability, and low water absorption wikipedia.org.

A notable example of a commercially successful specialty polymer from a related monomer is Penton®, which is a polymer of 3,3-bis(chloromethyl)oxetane (BCMO) wikipedia.org. This material was valued for its high heat-distortion temperature, low water absorption, and resistance to a wide range of chemicals, making it suitable for applications such as sterilizable goods wikipedia.org. Polymers derived from this compound are expected to exhibit similar, albeit modified, properties. The lower chlorine content compared to poly(BCMO) might result in different physical properties, such as a lower glass transition temperature and modified solubility.

The chloromethyl group serves as a versatile handle for further chemical modification, allowing for the synthesis of a wide array of functional polymers. For instance, the chlorine atom can be substituted by various functional groups through nucleophilic substitution reactions. This allows for the introduction of moieties that can impart specific functionalities, such as:

Increased hydrophilicity: by introducing hydroxyl or amino groups.

Adhesion promotion: by incorporating carboxyl or other polar groups.

Photo-reactivity: by attaching photosensitive groups for applications in coatings and photolithography radtech.org.

This versatility makes polymers based on this compound attractive for various specialty applications, including chemically resistant coatings, adhesives, and engineering plastics where a combination of thermal stability and chemical inertness is required.

Energetic Polyoxetanes as Binders in Energetic Composites

Energetic polymers are a critical component of modern energetic materials, such as propellants and explosives, where they serve as a binder to hold the energetic ingredients together in a solid matrix dtic.milnih.gov. Polyoxetanes with energetic functionalities are of significant interest due to their potential to increase the energy output of these formulations compared to inert binders nih.govmdpi.com.

Synthesis of Energetic Polyoxetane Precursors

This compound is a key precursor for the synthesis of energetic polyoxetanes. The strategy involves the polymerization of the oxetane monomer followed by the chemical modification of the pendant chloromethyl groups into energetic functionalities, or the synthesis of an energetic monomer from this compound followed by polymerization.

Alternatively, other energetic groups can be introduced. For example, nitrato groups (-ONO₂) can be incorporated, although this often requires different synthetic precursors like 3-hydroxymethyloxetane derivatives dtic.mil. The development of new energetic oxetane monomers is an active area of research, with precursors like 3-(nitromethylene)oxetane being explored for the synthesis of novel high-energy materials mdpi.comrsc.org.

Role in Propellants and Explosives

Energetic polyoxetane binders, such as those derived from this compound, play a crucial role in the formulation of solid propellants and polymer-bonded explosives (PBXs) nih.gov. They serve multiple functions:

Binder: They form a continuous matrix that encapsulates the solid energetic fillers (e.g., RDX, HMX, ammonium perchlorate) and metallic fuels (e.g., aluminum powder), providing structural integrity to the propellant grain or explosive charge mdpi.com.

Fuel: The polymer itself acts as a fuel, contributing to the combustion process.

Energy Enhancement: Unlike inert binders like hydroxyl-terminated polybutadiene (HTPB), energetic binders release additional energy upon decomposition, which can improve the specific impulse of propellants and the detonation performance of explosives mdpi.com.

The mechanical properties of the binder are critical for the performance and safety of the energetic formulation. The binder must be flexible enough to withstand thermal stresses and prevent cracking, yet rigid enough to maintain the desired shape and dimensions of the energetic charge mdpi.com. These properties can be tailored by controlling the polymer's molecular weight and by cross-linking the polymer chains nih.gov. Copolymers of energetic oxetanes with other monomers, such as tetrahydrofuran (THF), are also synthesized to improve mechanical properties mdpi.com.

Investigation of Combustion and Decomposition Characteristics

The combustion and decomposition behavior of energetic polyoxetane binders is a key factor in determining their suitability for use in propellants and explosives. Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition kinetics of these polymers nih.govkohan.com.twsemanticscholar.orgmdpi.com.

Energetic polyoxetanes derived from precursors like this compound typically exhibit exothermic decomposition. For instance, carboxylated poly(BAMO) copolymers, which are synthesized from poly(3,3-bis(chloromethyl)oxetane), show decomposition temperatures in the range of 233–237 °C nih.gov. The decomposition of azido-substituted polyoxetanes is characterized by the rapid release of nitrogen gas, which contributes significantly to the propulsive force in rocket motors mdpi.com.

The heat of combustion is another important parameter that quantifies the energy released during the complete oxidation of the polymer. The table below shows a comparison of the heat of combustion and enthalpy of formation for poly(BAMO) and its carboxylated derivatives, which provides an indication of the energetic performance of such binders.

| Polymer | Heat of Combustion (kJ/mol) | Enthalpy of Formation (kJ/g) |

|---|---|---|

| Poly(BAMO) | 3125 | +0.06 |

| Poly(BAMO₀.₈₀-octanoate₀.₂₀) | 5226 | -0.17 |

| Poly(BAMO₀.₇₈-decanoate₀.₂₂) | 5665 | -0.55 |

Data sourced from reference nih.gov.

The combustion characteristics of propellants formulated with energetic polyoxetane binders are influenced by the binder's decomposition behavior, the nature of the other ingredients, and the operating pressure. The goal is to achieve a high and stable burn rate with a low-pressure exponent, which is desirable for controllable and efficient rocket motor performance mdpi.com.

Biomedical Materials and Coatings

While functional polymers find extensive use in biomedical applications such as drug delivery, tissue engineering, and medical device coatings, there is limited specific information in the reviewed literature on the application of this compound and its direct polymers in this field nih.govcheminst.carsc.orgmdpi.com. The potential for cytotoxicity associated with the chloromethyl group and possible residual chlorine in the polymer may limit its direct use in biomedical applications without further modification.

However, the versatility of the polyoxetane backbone and the reactivity of the chloromethyl group could, in principle, be exploited to synthesize biocompatible materials. For instance, the chloromethyl groups could be substituted with biocompatible moieties such as polyethylene glycol (PEG) or other hydrophilic and non-toxic functional groups nih.govresearchgate.net. Such modifications could lead to the development of materials with potential applications in areas like:

Drug Delivery: Hyperbranched polyoxetanes have been explored as drug delivery systems nih.govresearchgate.net.

Biocompatible Coatings: Functionalized polymers are widely used to create coatings for medical implants to improve biocompatibility and reduce thrombosis nih.gov.

Further research would be required to explore the synthesis of biocompatible polymers from this compound and to evaluate their suitability for various biomedical applications.

Advanced Materials (e.g., coatings, adhesives, optical materials)

Polymers derived from this compound and its analogues are utilized in several advanced material applications due to the desirable properties imparted by the polyether backbone, such as thermal stability, chemical resistance, and adhesion.

Coatings

Oxetane-based monomers are employed in the formulation of high-performance coatings, particularly those cured by ultraviolet (UV) or electron beam (EB) radiation. The high ring strain (107 kJ/mol) of the oxetane ring facilitates rapid cationic ring-opening polymerization, leading to fast curing speeds, which is advantageous in industrial coating applications. wikipedia.org This process results in a cross-linked polyether network that provides excellent chemical and thermal resistance.

This compound and its derivatives can be used as reactive diluents to reduce the viscosity of formulations, improving processability without releasing volatile organic compounds (VOCs). researchgate.net The resulting poly(this compound) backbone contributes to the coating's durability. Furthermore, the pendant chloromethyl groups on the polymer chain serve as reactive sites for post-polymerization modification, allowing for the introduction of other functional groups to enhance properties like surface energy, refractive index, or flame retardancy. For instance, a related monomer, 3-Ethyl-3-(chloromethyl)oxetane, is used specifically in cationic UV/LED curing systems for coatings. specialchem.com

Adhesives

The polyether structure formed from the polymerization of oxetanes provides good adhesion to a variety of polar substrates. Hyperbranched polyoxetanes, for example, have been investigated as hot-melt adhesives. nih.govmdpi.com While specific data for adhesives based purely on this compound is limited, the analogous monomer 3-Ethyl-3-(chloromethyl)oxetane is noted for its use in adhesive and sealant formulations that cure via cationic mechanisms. The polar ether linkages in the polymer backbone are key to establishing adhesive interactions with surfaces. The chloromethyl side chains offer a route to further enhance adhesion or cohesive strength through secondary cross-linking reactions.

Research on poly-(3-ethyl-3-hydroxymethyl)oxetanes has demonstrated their effectiveness in bonding to polar materials, showing significant work of adhesion and tensile shear strengths. nih.govresearchgate.net This suggests that the fundamental polyoxetane structure is well-suited for adhesive applications.

Table 1: Properties of Oxetane-Based Polymers in Advanced Materials

| Property | Contribution from Oxetane Chemistry | Application Benefit |

| Fast Cure Speed | High ring strain of the oxetane ring allows for rapid cationic ring-opening polymerization. wikipedia.org | Increased throughput in UV/EB coating and adhesive applications. |

| Low Viscosity | Oxetane monomers can act as reactive diluents. researchgate.net | Improved formulation processing and handling; VOC-free systems. |

| Good Adhesion | The resulting polyether backbone contains polar ether linkages that bond well with polar substrates. mdpi.com | Effective bonding in adhesive and coating formulations. |

| Chemical Resistance | Formation of a stable, cross-linked polyether network upon curing. wikipedia.org | Durable coatings and adhesives for demanding environments. |

| Functionalizability | The pendant chloromethyl group serves as a reactive handle for post-polymerization modification. | Ability to tailor final properties such as flame retardancy or surface energy. |

Optical Materials

Derivatives of this compound have been utilized in the development of specialized optical materials. For example, copolymers incorporating monomers like 3-(chloromethyl)-3-(naphthyloxymethyl)oxetane and 3-(chloromethyl)-3-(9-carbazolylmethyl)oxetane have been developed for use in photothermoplastic media. These materials are designed for applications in optical information recording and holographic interferometry. The functional side groups attached via the chloromethyl precursor are crucial for achieving the necessary photosensitive and semiconductor properties of the final polymer composite.

Applications in Organic/Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the molecular level. While direct, large-scale applications of this compound in commercial hybrid materials are not extensively documented, its chemical structure makes it a highly promising candidate for their synthesis.

The creation of these hybrids often relies on "grafting" organic molecules onto the surface of inorganic supports like silica (SiO₂) or metal oxides. nih.govnih.gov This process requires the organic molecule to have a reactive functional group that can form a covalent bond with the inorganic surface. The chloromethyl group of this compound is well-suited for this role. It can react with surface hydroxyl groups present on materials like silica, effectively anchoring the oxetane molecule to the inorganic substrate. tum.de

Once grafted, the oxetane ring remains available for polymerization. By initiating cationic ring-opening polymerization from the surface-anchored monomers, a dense layer of polyoxetane chains can be grown, creating a core-shell structure where the inorganic particle is the core and the polymer is the shell. This approach allows for the modification of surface properties, such as improving the dispersion of inorganic nanoparticles within a larger polymer matrix.

Table 2: Potential Role of this compound in Hybrid Material Synthesis

| Functional Group | Role in Hybrid Synthesis | Resulting Structure |

| Chloromethyl Group (-CH₂Cl) | Acts as a reactive anchor for covalent attachment ("grafting") to inorganic surfaces (e.g., silica, metal oxides) that possess surface hydroxyl groups. tum.demdpi.com | The organic molecule becomes chemically bonded to the inorganic support. |

| Oxetane Ring | Can undergo in-situ cationic ring-opening polymerization after the molecule has been grafted to the surface. | A polymer layer is grown directly from the inorganic surface, creating a true organic-inorganic hybrid material. |

This bifunctionality enables this compound to act as a molecular "linker" or "coupling agent" between the organic and inorganic phases, a critical component in the rational design of advanced hybrid materials. mdpi.com

Applications in Organic Synthesis and Medicinal Chemistry

3-(Chloromethyl)oxetane as a Versatile Building Block in Organic Synthesis

This compound is a valuable reagent in modern organic synthesis, primarily utilized for the introduction of the oxetane (B1205548) moiety into a wide array of molecules. The reactivity of the primary chloride allows for facile nucleophilic substitution, making it an ideal electrophilic partner for a variety of nucleophiles including amines, phenols, thiols, and carbanions. This reactivity, combined with the unique physicochemical properties imparted by the oxetane ring, establishes this compound as a key building block for constructing complex chemical architectures. acs.orgmagtech.com.cn

The incorporation of an oxetane ring can significantly alter the properties of a molecule, and this compound provides a direct route for this modification. The strained four-membered ether is not merely a passive component; its presence can introduce polarity, improve aqueous solubility, and enhance metabolic stability. acs.orgmagtech.com.cn In the synthesis of complex natural products and their analogues, the oxetane ring is often a critical pharmacophore. For example, in the renowned anticancer agent Paclitaxel (B517696) (Taxol), the fused oxetane D-ring is crucial for its biological activity, acting as both a hydrogen bond acceptor and a conformational lock to maintain the precise three-dimensional structure required for binding to tubulin. nih.govresearchgate.netillinois.edu Synthetic strategies toward Taxol and other complex molecules often rely on the Williamson ether synthesis, a classic method for which 3-(halomethyl)oxetanes are suitable precursors. illinois.edu

The process typically involves the reaction of an alcohol-containing substrate with a base to form an alkoxide, which then displaces the chloride from this compound to form a new C-O bond, thereby appending the oxetane-3-ylmethyl group to the target molecule.

Table 1: Examples of Complex Molecules Incorporating the Oxetane Motif

| Molecule | Class | Role of Oxetane Motif |

|---|---|---|

| Paclitaxel (Taxol) | Natural Product, Anticancer Agent | Essential for bioactivity; acts as a conformational lock and H-bond acceptor. nih.govresearchgate.net |

| Orlistat (Xenical) | Pharmaceutical Agent | Part of the core structure. nih.gov |

| Merrilactone A | Natural Product | Contains a spiro-oxetane moiety. researchgate.net |

In the pharmaceutical industry, this compound and related derivatives are instrumental in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. The oxetane group is often introduced to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. nih.gov By replacing metabolically susceptible groups like gem-dimethyl or carbonyl functionalities, the oxetane ring can block metabolic pathways and improve a compound's pharmacokinetic profile. acs.orgnih.gov

Table 2: Selected Pharmaceutical Agents Synthesized Using Oxetane Building Blocks

| Drug/Candidate | Therapeutic Area | Synthetic Role of Oxetane Precursor |

|---|---|---|

| Crenolanib | Oncology | An SN2 reaction with a 3-(halomethyl)oxetane introduces the required side chain. nih.govpharmablock.com |

| Baricitinib | Autoimmune Diseases | Synthesis of a key azetidine intermediate can be traced back to precursors functionally related to oxetanes. researchgate.net |

The utility of this compound extends beyond simple appendage. Its structure serves as a scaffold for the creation of more complex heterocyclic systems, including spirocycles. Spirocyclic oxetanes, where the oxetane ring is part of a spiro-junction, are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures which can effectively explore chemical space. illinois.edu The synthesis of these systems can begin with this compound, which is first converted to a 3,3-disubstituted oxetane intermediate. This intermediate, bearing two functional groups, can then undergo intramolecular cyclization reactions, such as ring-closing metathesis, to form the spirocyclic framework. chemrxiv.org

Furthermore, the strained oxetane ring itself can be used as a reactive intermediate to construct other heterocyclic systems. nih.gov Under certain conditions, the ring can be opened by nucleophiles, leading to linear intermediates that can subsequently cyclize to form larger rings or different heterocyclic motifs. For instance, the ring-opening of an oxetane with a nitrogen nucleophile is a key step in certain strategies for synthesizing nitrogen-containing heterocycles. acs.org

Achieving stereocontrol is a central goal in modern organic synthesis, particularly for the preparation of chiral drugs. While this compound itself is achiral, it can be used as a starting material to generate chiral oxetane derivatives or participate in diastereoselective reactions. For instance, a prochiral ketone on a molecule containing an oxetane moiety can undergo stereoselective reduction, with the existing oxetane ring influencing the facial selectivity of the hydride attack. illinois.edu

Alternatively, enantiomerically enriched oxetane building blocks can be prepared and utilized in synthesis. Methods have been developed for the stereoselective formation of oxetanes from chiral 1,3-diols, which can then be functionalized. acs.org The subsequent reactions of these chiral, non-racemic oxetane derivatives allow for the transfer of stereochemical information and the construction of enantiomerically pure final products.

Role in Drug Discovery and Development

The oxetane ring has emerged as a privileged motif in drug discovery, valued for its ability to fine-tune the physicochemical and pharmacological properties of lead compounds. nih.govacs.org

One of the most powerful applications of the oxetane motif in medicinal chemistry is its use as a bioisostere—a chemical substituent that can replace another group without significantly altering the biological activity, while improving other properties. magtech.com.cn The oxetane ring is frequently used as a replacement for gem-dimethyl and carbonyl groups. acs.orgnih.gov

Replacement for gem-Dimethyl Groups : The gem-dimethyl group is often used to block metabolic oxidation at a methylene (B1212753) position. However, it significantly increases a molecule's lipophilicity (LogP), which can negatively impact solubility and other properties. The oxetane ring has a similar steric profile but is significantly more polar, allowing it to provide metabolic stability without the associated lipophilicity penalty. acs.orgnih.gov

Replacement for Carbonyl Groups : The oxetane ring can mimic the hydrogen-bond accepting capability of a carbonyl group. nih.gov This substitution can be advantageous for improving metabolic stability against enzymes that degrade ketones or amides and can enhance aqueous solubility. magtech.com.cnnih.gov

Beyond its role as a bioisostere, the inherent rigidity of the four-membered ring allows it to function as a "conformational lock". nih.gov By restricting the rotational freedom of a portion of a molecule, the oxetane ring can pre-organize the compound into its bioactive conformation, which can lead to increased binding affinity for its biological target. The classic example is Taxol, where the oxetane ring locks the macrocyclic core into the precise shape needed for potent anticancer activity. researchgate.net This conformational restriction can also provide access to unexplored chemical space and improve target selectivity. nih.gov

Table 3: Physicochemical Property Modulation by Oxetane Bioisosterism

| Original Group | Oxetane Replacement | Key Physicochemical Changes | Rationale for Substitution |

|---|---|---|---|

| gem-Dimethyl | 3,3-Disubstituted Oxetane | Decreased lipophilicity, increased polarity, increased aqueous solubility. acs.orgnih.gov | To block metabolic sites without increasing lipophilicity. nih.gov |

Impact on Physicochemical Properties for Drug Design

Metabolic Stability: The metabolic stability of a drug is a key determinant of its half-life and dosing regimen. Certain functional groups are susceptible to rapid metabolism by cytochrome P450 enzymes in the liver. The oxetane ring, particularly when substituted at the 3-position, is generally considered to be metabolically robust. Studies on various oxetane-containing compounds have shown that they can be more resistant to oxidative metabolism compared to other cyclic ethers or aliphatic chains. For 3-monosubstituted oxetanes, a primary metabolic route can be the oxidation of the methylene carbon bridge, leading to N-dealkylation if an amine is attached. However, the oxetane ring itself often remains intact. The introduction of an oxetane can thus serve to block metabolically labile sites within a molecule, prolonging its therapeutic effect. It is important to note that the stability can be influenced by the substitution pattern, with 3,3-disubstituted oxetanes generally showing greater stability.

| Property | General Impact of 3-Substituted Oxetane Moiety |

| Aqueous Solubility | Generally increases due to enhanced polarity and hydrogen bond acceptor capability. |

| Metabolic Stability | Generally enhanced due to resistance to oxidative metabolism. |

Exploring Oxetanes as Alternatives to Common Functional Groups

A key application of oxetanes in medicinal chemistry is their use as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The 3-substituted oxetane motif has been successfully employed as a replacement for several common functional groups, offering advantages in terms of physicochemical and pharmacokinetic profiles.

Carbonyl Group: The carbonyl group is a common feature in many drug molecules but can be susceptible to metabolic reduction or other transformations. 3,3-disubstituted oxetanes, in particular, have been explored as isosteres for ketones. The oxetane oxygen can mimic the hydrogen-bonding acceptor properties of the carbonyl oxygen. This substitution can lead to improvements in metabolic stability and may alter the conformational preferences of the molecule in a beneficial way for target binding. While there is little change in metabolic stability when switching from a ketone to an oxetane in some cases, improved profiles have been observed relative to other isosteric equivalents.

Morpholine Group: The morpholine ring is a frequently used scaffold in drug discovery due to its favorable properties, including water solubility. However, it can be susceptible to metabolic oxidation. Spirocyclic oxetanes, where the oxetane ring is fused to another ring system, have been investigated as metabolically robust analogs of morpholine. These replacements can maintain or even improve aqueous solubility while offering increased metabolic stability.

| Functional Group | Alternative | Key Advantages of Oxetane Replacement |

| gem-Dimethyl | 3-Substituted Oxetane | Reduced lipophilicity, increased aqueous solubility, maintained metabolic blocking. |

| Carbonyl | 3,3-Disubstituted Oxetane | Improved metabolic stability, similar hydrogen bonding capacity. |

| Morpholine | Spirocyclic Oxetane | Enhanced metabolic stability, maintained or improved aqueous solubility. |

Agrochemical Formulations

While the application of oxetanes in medicinal chemistry is well-documented, their use in agrochemical formulations is a less explored area. The principles that make oxetanes attractive for drug design, such as improved solubility and metabolic stability, could theoretically be advantageous for the development of new pesticides and herbicides. Enhanced solubility could lead to better formulation characteristics and uptake by plants or pests, while increased metabolic stability could prolong the active life of the compound in the field. However, based on the available research, there is currently no specific information detailing the use of this compound in existing or developmental agrochemical formulations. The potential for its application in this sector remains an area for future investigation.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations on Reactivity and Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a popular tool in chemistry for predicting molecular properties and reaction mechanisms. mdpi.com DFT calculations can be employed to understand the reactivity of 3-(chloromethyl)oxetane by mapping its electron density distribution and identifying sites susceptible to nucleophilic or electrophilic attack.

Key reactivity insights that can be derived from DFT calculations include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.